2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine
Overview
Description
The compound “2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C20H25ClN2O2 . Another related compound is “2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid” with a molecular formula of C12H15ClO3 .
Molecular Structure Analysis
The molecular structure of a related compound, “2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid”, can be found on ChemSpider . Its molecular formula is C11H13ClO3 and it has an average mass of 228.672 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid” are available on Sigma-Aldrich . It is a solid with a molecular weight of 242.70 .
Scientific Research Applications
Synthesis and Pharmacology
- Synthesis and Anti-HIV-1 Activity : A derivative of 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine demonstrated inhibitory properties against type 1 human immunodeficiency virus in vitro, showing potential as an anti-HIV agent (Novikov et al., 2004).
Crystal and Electronic Structure Analysis
- Crystal Structure Study : The crystal and electronic structure of a closely related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, was explored, providing insights into the molecular configuration and interactions, which could be relevant for similar compounds (Aydın et al., 2017).
Antioxidant Properties
- Antioxidant Activity Research : Studies on trisubstituted triazoles including derivatives of 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine have identified compounds with significant antioxidant properties, indicating potential applications in oxidative stress-related conditions (Sancak et al., 2012).
Characterization of Derivatives
- Powder Diffraction Data of Potential Pesticides : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include structures similar to 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine, have been characterized for their application as potential pesticides, suggesting a role in agricultural research (Olszewska et al., 2011).
Metabolism and Toxicology
- Cytochrome P450 Enzyme Metabolism : The metabolism of compounds structurally similar to 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine, involving key cytochrome P450 enzymes, provides a basis for understanding the metabolic pathways and potential interactions of this compound (Nielsen et al., 2017).
Coordination Compounds and Catalysis
- Coordination Compounds with Nitrogen Donor Ligands : Research involving coordination compounds of Cd(II) with ligands related to 2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine provides insights into the synthesis and applications of such compounds in catalysis and material science (Pons et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-4-14-5-6-15-11-7-9(2)12(13)10(3)8-11/h7-8,14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVBZNQPWRPWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=C(C(=C1)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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